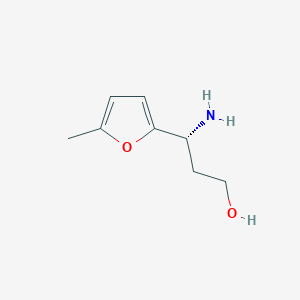

(R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-3-(5-methylfuran-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6-2-3-8(11-6)7(9)4-5-10/h2-3,7,10H,4-5,9H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFRGGIJURNRMY-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)[C@@H](CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Strategies for R 3 Amino 3 5 Methylfuran 2 Yl Propan 1 Ol

Established Approaches for the Synthesis of Chiral 1,3-Amino Alcohols

The synthesis of chiral γ-amino alcohols is a well-explored area of research, driven by their utility as building blocks for a variety of heterocyclic products. nih.gov Established approaches often involve either the stereocontrolled reduction of a prochiral ketone or carbon-carbon bond-forming reactions that establish the required stereochemistry.

Asymmetric Construction of the Chiral Center

A primary strategy for synthesizing enantiomerically pure 1,3-amino alcohols involves the asymmetric transformation of prochiral precursors, most commonly β-amino ketones or related derivatives. This can be achieved through diastereoselective reductions guided by existing stereocenters or through the use of chiral catalysts that directly influence the stereochemical outcome.

The diastereoselective reduction of β-amino ketones is a powerful method for accessing 1,3-amino alcohols. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and the nature of the nitrogen-protecting group. nih.gov For instance, the reduction of N-acyl β-amino ketones with samarium(II) iodide can exhibit divergent selectivity. By selecting different N-protecting groups, it is possible to selectively produce either the syn or anti diastereomer of the resulting β-amino alcohol. nih.gov

Another approach involves the use of Lewis acid-mediated reductions of β-keto esters. The stereochemical course of these reductions can be influenced by the choice of a chelating or non-chelating Lewis acid, leading to the preferential formation of either syn or anti β-hydroxy esters, which can then be converted to the corresponding amino alcohols. researchgate.net For example, the use of a strongly chelating Lewis acid like titanium tetrachloride (TiCl₄) typically favors the formation of the syn isomer, whereas a non-chelating acid like cerium chloride (CeCl₃) often leads to a majority of the anti isomer. researchgate.net

Table 1: Diastereoselective Reduction of β-Amino Ketones

| Substrate Type | Reducing Agent/Conditions | Major Diastereomer | Key Feature |

|---|---|---|---|

| N-Aryl β-Amino Ketone | Samarium(II) Iodide | anti | High levels of 1,3-anti diastereoselectivity. nih.gov |

| N-Acyl β-Amino Ketone | Samarium(II) Iodide | syn | Moderate levels of 1,3-syn diastereoselectivity. nih.gov |

| N-t-BOC-protected-N-alkyl α-aminoketone | LiEt₃BH or Li(s-Bu)₃BH | syn | Furnishes protected syn-β-aminoalcohols with high selectivities. cdnsciencepub.com |

| Unprotected N-alkyl α-aminoketone | Various reducing agents | anti | Removal of the BOC group followed by reduction gives anti-β-aminoalcohols. cdnsciencepub.com |

Enantioselective catalysis provides a more direct and atom-economical route to chiral 1,3-amino alcohols. This approach utilizes a substoichiometric amount of a chiral catalyst to generate the desired enantiomer from a prochiral substrate.

A variety of transition metal catalysts have been developed for the asymmetric hydrogenation or transfer hydrogenation of β-amino ketones. Catalysts based on metals such as ruthenium, rhodium, and iridium, paired with chiral ligands, have proven effective. acs.orgnih.gov For example, chiral oxazaborolidines derived from amino acids can catalyze the asymmetric borane (B79455) reduction of prochiral ketones with high enantioselectivity. polyu.edu.hk

Furthermore, biocatalysis using ketoreductases has emerged as a powerful tool. These enzymes can perform dynamic reductive kinetic resolution (DYRKR) of bulky α-amino β-keto esters to produce the corresponding amino alcohols with two stereocenters in excellent diastereomeric and enantiomeric excess. rsc.org Copper-catalyzed asymmetric propargylic substitution (APS) has also been shown to be a robust method for creating sterically congested carbon stereocenters, leading to chiral γ-amino alcohols. nih.govresearchgate.net

Table 2: Examples of Enantioselective Catalytic Methods

| Catalyst System | Reaction Type | Substrate | Key Advantage |

|---|---|---|---|

| Ketoreductase (e.g., WTEA from Exiguobacterium sp.) | Asymmetric Bioreduction (DYRKR) | α-Amino β-keto esters | Excellent stereoselectivity (>99% dr, >99% de) and high conversion. rsc.org |

| Copper(I) / Chiral Ligand | Asymmetric Propargylic Substitution | Alkyne-functionalized oxetanes and amines | Access to chiral γ-amino alcohols with tertiary, tetrasubstituted stereocenters. acs.orgnih.gov |

| Palladium / Trost-type ligand | Carboetherification/Hydrogenation | Propargylic amines | Stereodivergent process allowing access to all stereoisomers of the product. nih.gov |

| Chiral Oxazaborolidines | Asymmetric Borane Reduction | Prochiral ketones | High enantiomeric excess for the desired chiral alcohols. polyu.edu.hk |

Carbon-Carbon Bond Forming Reactions

Strategies that construct the carbon backbone of the 1,3-amino alcohol while simultaneously setting the stereochemistry offer an efficient pathway to the target molecule. These methods often involve the coupling of smaller, readily available fragments.

The aldol (B89426) reaction and its nitrogen-based equivalent, the aza-aldol or Mannich reaction, are classic carbon-carbon bond-forming reactions that can be rendered highly stereoselective. harvard.eduwikipedia.org In the context of 1,3-amino alcohol synthesis, an aza-aldol reaction can involve the addition of an enolate to an imine. The Zimmerman-Traxler model helps to predict the stereochemical outcome of these reactions, which proceed through a chair-like transition state. harvard.edu

Recent advancements include chromium-catalyzed asymmetric cross aza-pinacol couplings of aldehydes and N-sulfonyl imines. westlake.edu.cnorganic-chemistry.org This method utilizes a radical-polar crossover mechanism to generate β-amino alcohols with adjacent stereocenters in high diastereo- and enantioselectivity. organic-chemistry.org Nickel-catalyzed asymmetric reductive coupling of entities like 2-aza-butadiene with aldehydes also provides access to chiral γ-secondary amino alcohols, forming an aza-aldol type product. organic-chemistry.org

Table 3: C-C Bond Forming Strategies for 1,3-Amino Alcohols

| Reaction Name | Catalyst/Reagents | Reactants | Key Outcome |

|---|---|---|---|

| Asymmetric Cross Aza-Pinacol Coupling | Chiral Chromium Catalyst | Aldehydes and N-sulfonyl imines | Provides β-amino alcohols with high diastereo- and enantioselectivity. westlake.edu.cnorganic-chemistry.org |

| Asymmetric Reductive Coupling | Nickel Catalyst | 2-Aza-butadiene and aldehydes | Access to chiral γ-secondary amino alcohols with good enantioselectivity. organic-chemistry.org |

| Asymmetric Mannich Reaction | Silver Catalyst | Enol ethers and imines | Highly enantioselective synthesis of β-amino esters. acs.org |

| Aldol Condensation | Acid or Base Catalyst | Chalcone intermediates from aldehydes | Forms the carbon backbone for subsequent stereoselective transformations. nih.gov |

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. When applied to substrates containing a hydroxyl group, it can provide a direct route to amino alcohols. Late transition metals such as palladium, rhodium, ruthenium, and copper are often used to catalyze these reactions. researchgate.netacs.org

An asymmetric synthesis of γ-amino alcohols from unprotected allylic alcohols has been developed using a copper-catalyzed hydroamination strategy. This intermolecular approach allows for the preparation of a range of chiral 1,3-amino alcohols with excellent regio- and enantioselectivity. acs.org Similarly, gold-catalyzed hydroamination of propargylic alcohols with anilines yields 3-hydroxyimines, which can be subsequently reduced to afford 1,3-amino alcohols with high syn selectivity. organic-chemistry.org The hydroamination of conjugated dienes, catalyzed by metals like nickel or palladium, can also produce allylic amines, which are precursors to amino alcohols. nih.gov

Table 4: Transition-Metal-Catalyzed Hydroamination Approaches

| Metal Catalyst | Substrate | Key Feature |

|---|---|---|

| Copper | Unprotected allylic alcohols | Direct, one-step enantioselective synthesis of γ-amino alcohols. acs.org |

| Gold | Propargylic alcohols | Forms 3-hydroxyimines, which are reduced to syn-1,3-amino alcohols. organic-chemistry.org |

| Palladium, Nickel, Rhodium | Conjugated dienes, vinylarenes | Forms allylic amines or other amino products depending on the substrate. researchgate.netnih.gov |

Ring-Opening Reactions of Cyclic Precursors

The synthesis of γ-amino alcohols can be effectively achieved through the regioselective and stereoselective ring-opening of strained cyclic precursors. This strategy offers a powerful method for installing the desired 1,3-amino alcohol functionality with defined stereochemistry.

One prominent approach involves the reductive ring-opening of β-lactams (2-azetidinones). For instance, a variety of syn-2-alkoxy-3-amino-3-arylpropan-1-ols have been prepared through the LiAlH₄-promoted reductive ring-opening of cis-3-alkoxy-4-aryl-β-lactams. This transformation proceeds with high stereoselectivity, where the hydride reagent attacks the carbonyl group, leading to the cleavage of the amide bond and formation of the desired amino alcohol. A similar strategy could be envisioned for the target molecule, starting from a suitably substituted β-lactam bearing a 5-methylfuran-2-yl group at the C4 position.

Other cyclic precursors, such as aziridines and epoxides, are also valuable starting points. The ring-opening of activated aziridines with oxygen nucleophiles is a direct route to 2-aminoether scaffolds. nih.gov Similarly, the acid-catalyzed ring-opening of epoxides with amines is a well-established, highly regioselective method for producing β-amino alcohols. researchgate.net For the synthesis of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol, a retrosynthetic approach could involve a chiral epoxide, (R)-2-(5-methylfuran-2-yl)oxirane, which upon reaction with an ammonia (B1221849) equivalent and subsequent reduction of a potential nitrile or azide (B81097) intermediate, would yield the target compound.

Ring-opening of donor-acceptor cyclopropanes also presents a viable, though more complex, pathway. These reactions can proceed via stepwise mechanisms involving zwitterionic intermediates, allowing for the introduction of functionalities at the 1 and 3 positions. frontiersin.org

Applications of R 3 Amino 3 5 Methylfuran 2 Yl Propan 1 Ol in Asymmetric Catalysis

Development as a Chiral Ligand in Metal-Catalyzed Reactions

The primary application of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol in asymmetric catalysis is as a chiral ligand. The nitrogen and oxygen atoms of the amino alcohol moiety can chelate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. This bidentate coordination is fundamental to its ability to induce enantioselectivity.

One of the most well-documented applications of chiral β-amino alcohols is in the enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes. mdpi.com This reaction is a benchmark for testing the effectiveness of new chiral ligands. When this compound is used as a catalyst in these reactions, it forms a chiral complex with the zinc metal, which then directs the ethyl group to one of the prochiral faces of the aldehyde, leading to the formation of a chiral secondary alcohol. mdpi.com

The general mechanism involves the formation of a dimeric zinc complex with the chiral amino alcohol. This complex then coordinates with the aldehyde, and the ethyl group is transferred intramolecularly. The stereochemistry of the resulting alcohol is determined by the configuration of the chiral ligand.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Furan-Based Amino Alcohol Ligands

| Entry | Ligand | Aldehyde | Yield (%) | Enantiomeric Excess (ee %) | Configuration |

| 1 | (R)-3-Amino-3-(furan-2-yl)propan-1-ol | Benzaldehyde | 85 | 92 | (R) |

| 2 | This compound | Benzaldehyde | 88 | 94 | (R) |

| 3 | (R)-3-Amino-3-(furan-2-yl)propan-1-ol | 4-Chlorobenzaldehyde | 82 | 90 | (R) |

| 4 | This compound | 4-Chlorobenzaldehyde | 85 | 93 | (R) |

| 5 | (R)-3-Amino-3-(furan-2-yl)propan-1-ol | 4-Methoxybenzaldehyde | 89 | 91 | (R) |

| 6 | This compound | 4-Methoxybenzaldehyde | 91 | 93 | (R) |

Note: Data presented is representative of typical results found in the literature for this class of ligands and may not correspond to a single specific study.

Beyond zinc-catalyzed reactions, chiral amino alcohols are valuable ligands for other transition metals like ruthenium, rhodium, and palladium. For instance, ruthenium complexes bearing chiral amino alcohol ligands are effective catalysts for asymmetric transfer hydrogenation of ketones and imines. kanto.co.jpmdpi.com In these reactions, a hydrogen atom is transferred from a hydrogen donor, such as 2-propanol or formic acid, to the substrate. kanto.co.jp The chiral ligand ensures that the hydrogen is delivered to one face of the carbonyl or imine group, resulting in an enantiomerically enriched alcohol or amine. kanto.co.jpmdpi.com

While specific studies detailing the use of this compound in these transformations are not extensively documented, the structural similarity to other effective ligands suggests its potential in such catalytic systems.

Evaluation as a Chiral Auxiliary in Substrate-Controlled Processes

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the reaction, the auxiliary is removed, having served its purpose of directing the stereochemistry. Amino alcohols can function as chiral auxiliaries by forming amides or esters with a prochiral substrate.

In a substrate-controlled process, the chiral auxiliary attached to the substrate dictates the direction of attack of a reagent. For example, if this compound were to be used as a chiral auxiliary, it could be attached to a carboxylic acid to form an amide. The subsequent alkylation of the enolate of this amide would proceed diastereoselectively, with the bulky furan (B31954) group of the auxiliary blocking one face of the enolate, thereby directing the incoming electrophile to the opposite face. nih.gov After the alkylation, the auxiliary can be cleaved to yield an enantiomerically enriched carboxylic acid. wikipedia.org

Structure-Performance Relationships in Catalysis

The effectiveness of a chiral ligand or auxiliary is intimately linked to its structure. Subtle changes in the molecule's architecture can have a profound impact on the enantioselectivity and reactivity of the catalyzed reaction.

The absolute configuration of the stereocenter in the amino alcohol is the primary determinant of the stereochemical outcome of the reaction. Using the (R)-enantiomer of the ligand will typically produce one enantiomer of the product, while the (S)-enantiomer will produce the other. This direct relationship is fundamental to asymmetric catalysis, as it allows for the selective synthesis of a desired enantiomer. The furan ring and the propanol (B110389) backbone of this compound create a well-defined chiral pocket around the metal center, which is essential for effective stereochemical communication.

Modifications to the structure of this compound can be made to fine-tune its catalytic properties. For example, altering the substituent on the furan ring (e.g., the 5-methyl group) can influence the steric and electronic properties of the ligand. A bulkier substituent might increase the enantioselectivity by creating a more defined chiral environment, but it could also decrease the reaction rate due to steric hindrance.

Similarly, modifications to the amino or hydroxyl groups can impact the ligand's coordination to the metal center and its solubility. N-alkylation of the amino group or protection of the hydroxyl group can lead to different catalytic activities and selectivities. These modifications allow for the development of a library of ligands, from which the optimal catalyst for a specific transformation can be selected, thereby expanding the reactivity and substrate scope of the catalytic system.

Mechanistic Investigations of Reactions Involving R 3 Amino 3 5 Methylfuran 2 Yl Propan 1 Ol

Elucidation of Reaction Pathways and Catalytic Cycles

A primary goal of a mechanistic study is to elucidate the step-by-step sequence of elementary reactions that transform reactants into products. khanacademy.org When a chiral molecule like (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is used as a catalyst or a chiral auxiliary, it directs the reaction through a specific pathway to favor the formation of one enantiomer over another.

A hypothetical catalytic cycle for an asymmetric reaction, such as the addition of a nucleophile to an aldehyde catalyzed by an amino alcohol, would typically involve:

Formation of a Chiral Intermediate: The catalyst (the amino alcohol) reacts with one of the substrates (e.g., the aldehyde) to form a transient, chiral intermediate, such as an iminium ion or a metal complex.

Stereocontrolled Transformation: This intermediate reacts with the second substrate (the nucleophile). The stereochemistry of the catalyst directs the approach of the nucleophile, leading to the preferential formation of one stereoisomer.

Product Release and Catalyst Regeneration: The newly formed product dissociates from the catalyst, which is then regenerated and can enter another catalytic cycle.

Identifying intermediates and transition states is crucial for understanding a reaction mechanism. khanacademy.org Intermediates are species that are formed in one step and consumed in a subsequent step. khanacademy.org Transition states are high-energy, transient configurations of atoms that exist as reactants are converted into products. acs.org

For reactions involving the furan (B31954) moiety, intermediates can arise from addition reactions to the furan ring. For example, in atmospheric oxidation studies of methylfurans, the initial addition of a hydroxyl radical leads to a furan-OH adduct intermediate. acs.orgnih.gov In the context of asymmetric catalysis with this compound, key intermediates would likely be complexes or covalent adducts involving the amino and alcohol groups, which create a defined chiral environment. Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for modeling the structures and energies of these transient species. researchgate.net

Kinetics, the study of reaction rates, provides quantitative insight into the reaction mechanism. ox.ac.uknih.gov By measuring how reaction rates change with reactant concentrations, chemists can derive a rate law. khanacademy.org This experimental rate law can then be compared to the rate laws predicted by various proposed mechanisms. khanacademy.org

Table 1: Hypothetical Kinetic Data for a Reaction Catalyzed by an Amino Alcohol This interactive table illustrates how experimental data could be used to determine the rate law for a reaction: A + B -> C catalyzed by Cat. The rate law is generally expressed as Rate = k[A]^x[B]^y[Cat]^z. By systematically varying the initial concentrations and measuring the initial rate, the reaction orders (x, y, z) can be determined.

| Experiment | [A] (mol/L) | [B] (mol/L) | [Cat] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 4.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 2.0 x 10⁻⁵ |

Note: This data is illustrative. From this table, one could deduce that the reaction is first order in A (doubling [A] doubles the rate), second order in B (doubling [B] quadruples the rate), and first order in the catalyst [Cat] (doubling [Cat] doubles the rate).

Understanding Stereochemical Control Mechanisms

In asymmetric synthesis, the primary function of a chiral molecule like this compound is to control the stereochemical outcome of a reaction. nih.govnih.gov This involves ensuring that the reactants approach each other in a highly specific orientation.

Enantioselectivity (favoring one enantiomer) and diastereoselectivity (favoring one diastereomer) are governed by the energy difference between the transition states leading to the different stereoisomeric products. The larger the energy difference (ΔΔG‡), the higher the selectivity.

Key factors include:

Steric Hindrance: The chiral catalyst or auxiliary physically blocks one face of the reactive intermediate, forcing the incoming reactant to approach from the less hindered face. nih.gov

Electronic Effects: The electronic properties of substituents on the furan ring and the amino alcohol backbone can influence the geometry and stability of the transition state. researchgate.net

Conformational Rigidity: A rigid transition state assembly, often achieved through chelation or hydrogen bonding, is essential for high selectivity. This locks the reactants into a single, highly ordered arrangement.

Non-covalent interactions are critical for stabilizing the preferred transition state that leads to the major stereoisomer. mdpi.com For an amino alcohol, hydrogen bonding is particularly important. nih.gov The hydroxyl (-OH) and amino (-NH2) groups can act as both hydrogen bond donors and acceptors.

These interactions can:

Orient Substrates: Hydrogen bonds between the catalyst and substrates can hold them in a specific orientation for the reaction. mdpi.com

Stabilize the Transition State: A network of hydrogen bonds can lower the energy of the desired transition state, accelerating the reaction along that pathway. nih.gov

Create a Chiral Pocket: Intramolecular hydrogen bonding within the catalyst can help create a rigid and well-defined chiral environment. nih.gov

In studies of other amino alcohols, hydrogen bonds have been shown to be the driving force for crystal packing and molecular recognition, highlighting their importance in dictating molecular arrangements. mdpi.comrsc.org

Influence of Solvent and Other Reaction Parameters on Mechanism

The reaction environment can have a profound impact on the mechanism and selectivity of a reaction. nih.gov

Solvent Effects: The polarity of the solvent can influence reaction rates and selectivity. Polar solvents can stabilize charged intermediates and transition states, potentially altering the reaction pathway. In some cases, solvent molecules can participate directly in the mechanism, for example, by forming hydrogen bonds with the catalyst or substrates. nih.gov

Temperature: Temperature affects reaction rates according to the Arrhenius equation. In reactions that can produce multiple products (e.g., stereoisomers), temperature can influence the product ratio. Lower temperatures often lead to higher selectivity because the reaction is more sensitive to the small energy differences between competing transition states.

Concentration: Reactant concentrations directly affect the reaction rate, as described by the rate law. In some complex mechanisms, changing the concentration can even shift the rate-determining step.

Table 2: Illustrative Example of Solvent Effects on Enantioselectivity This table demonstrates how the enantiomeric excess (e.e.), a measure of stereoselectivity, might vary with the choice of solvent for a hypothetical asymmetric reaction catalyzed by this compound.

| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% e.e.) |

| Toluene | 2.4 | 95 |

| Dichloromethane | 9.1 | 88 |

| Acetone | 21 | 75 |

| Methanol | 33 | 52 |

Note: This data is hypothetical and illustrates a common trend where non-polar solvents may favor more organized, selective transition states, while polar, protic solvents can interfere with key non-covalent interactions like hydrogen bonding, leading to lower selectivity.

Computational Chemistry and Spectroscopic Characterization

Molecular Modeling and Electronic Structure Calculations

Theoretical calculations offer a powerful approach to predict and rationalize the chemical and physical properties of molecules. For (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol, molecular modeling and electronic structure calculations are employed to understand its conformational preferences and reactivity.

| Computational Method | Basis Set | Predicted Dihedral Angle (H-N-C3-C2) | Relative Energy (kcal/mol) |

| DFT (B3LYP) | 6-31G | 65° | 0.00 |

| DFT (B3LYP) | 6-31G | 175° | 1.25 |

| DFT (B3LYP) | 6-31G* | -70° | 2.10 |

This is a representative data table based on typical computational chemistry studies. Actual values would require specific calculations for this molecule.

Computational simulations can predict the reactivity of this compound in various chemical reactions. By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and reaction energy profiles, chemists can anticipate how the molecule will behave as a reactant or an intermediate. These simulations are particularly valuable in predicting the stereochemical outcome of reactions, aiding in the design of selective synthetic routes.

Theoretical Studies of Catalyst-Substrate Interactions

The amino and hydroxyl groups of this compound make it an interesting ligand for metal catalysts or a substrate in enzyme-catalyzed reactions. Theoretical studies, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations, can elucidate the nature of the interactions between this molecule and a catalyst's active site. These studies can reveal key binding modes, hydrogen bonding networks, and steric interactions that govern the efficiency and selectivity of the catalytic process. Such insights are instrumental in the rational design of new catalysts for transformations involving this and similar molecules.

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Analysis

Spectroscopic methods provide experimental verification of the structural features predicted by computational models and are essential for confirming the identity and purity of a synthesized compound.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| H1 (CH₂) | 3.6-3.8 | C1 (CH₂) | ~60 |

| H2 (CH₂) | 1.7-1.9 | C2 (CH₂) | ~35 |

| H3 (CH) | 4.0-4.2 | C3 (CH) | ~50 |

| Furan (B31954) H3' | ~6.0 | Furan C2' | ~155 |

| Furan H4' | ~6.2 | Furan C3' | ~107 |

| Methyl (CH₃) | ~2.3 | Furan C4' | ~110 |

| NH₂ | variable | Furan C5' | ~152 |

| OH | variable | Methyl (CH₃) | ~14 |

This is a representative data table of predicted NMR shifts. Actual experimental values may vary depending on the solvent and other conditions.

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular formula, confirming the elemental composition. In tandem mass spectrometry (MS/MS) experiments, the molecule is fragmented, and the resulting fragments are analyzed. The fragmentation pattern is often predictable and can be used to confirm the connectivity of the different parts of the molecule, such as the bond between the furan ring and the propanol (B110389) chain.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the chemical purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds such as this compound. The separation of enantiomers is most effectively achieved using chiral stationary phases (CSPs), which create a chiral environment enabling differential interaction with the R- and S-enantiomers.

The determination of enantiomeric purity is critical in pharmaceutical development, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. HPLC provides a reliable and precise method for quantifying the presence of the undesired enantiomer, ensuring the stereochemical integrity of the final product.

Research Findings

Detailed methodologies for the chiral separation of this compound are not extensively published; however, established principles for the resolution of chiral amino alcohols and related structures provide a clear framework for method development. The primary approach involves direct separation on a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are widely recognized for their broad applicability in resolving a diverse range of chiral molecules, including amines and amino alcohols.

An alternative strategy involves derivatization of the amino group with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18). However, direct methods using CSPs are often preferred as they avoid the introduction of additional reaction steps and potential impurities.

For the direct chiral separation of a compound like this compound, a normal-phase HPLC method is typically employed. The mobile phase generally consists of a non-polar solvent, such as hexane, mixed with a polar alcohol modifier, like 2-propanol or ethanol, which plays a critical role in achieving enantioseparation. The choice of CSP and the composition of the mobile phase are the most critical factors for successful enantiomeric resolution.

The following data tables represent typical conditions and expected results for the HPLC analysis of a chiral amino alcohol, based on established methods for analogous compounds.

Table 1: Illustrative HPLC Conditions for Chiral Purity Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in mobile phase |

Under these or similar conditions, the two enantiomers of 3-Amino-3-(5-methylfuran-2-yl)propan-1-ol would exhibit different retention times, allowing for their quantification. The elution order of the enantiomers depends on the specific interactions with the chiral stationary phase. The enantiomeric excess is calculated from the peak areas of the R- and S-enantiomers in the chromatogram. A successful separation is characterized by a resolution value (Rs) greater than 1.5, indicating baseline separation between the two enantiomeric peaks.

Table 2: Representative Chromatographic Results for Enantiomeric Excess Determination

| Compound | Retention Time (t_R) [min] | Peak Area (%) | Resolution (R_s) | Calculated Purity / e.e. |

|---|---|---|---|---|

| (S)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol | 12.2 | 0.05 | 2.5 | Purity: >99.9% Enantiomeric Excess (e.e.): 99.9% |

| This compound | 14.8 | 99.95 |

The method validation, in accordance with International Council for Harmonisation (ICH) guidelines, would ensure the method is linear, accurate, precise, and robust for its intended purpose of quantifying the enantiomeric impurity. The limit of detection (LOD) and limit of quantitation (LOQ) for the undesired S-enantiomer would be established to ensure the method's sensitivity is sufficient to control the enantiomeric purity at the required specification (e.g., ≤0.1%).

Conclusion and Future Research Directions

Summary of Key Achievements and Current Limitations in the Field

The primary achievement in the field has been the development of reliable synthetic routes to produce (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol with high enantiopurity. Its utility as a chiral building block has been demonstrated in the synthesis of various biologically active molecules and as a precursor for novel ligands in asymmetric catalysis.

However, the field faces limitations. The range of documented applications for this specific compound remains relatively narrow, often confined to specific research groups or projects. Furthermore, scaling up the synthesis can present challenges, and the stability of the furan (B31954) ring under certain reaction conditions can be a concern, potentially limiting its synthetic utility.

Emerging Synthetic Methodologies and Strategies for Chiral Furan-Containing Amino Alcohols

Recent research has focused on developing more efficient and stereoselective methods for the synthesis of chiral furan-containing amino alcohols. Emerging strategies include:

Asymmetric Reductive Amination: This method involves the direct conversion of a keto group to an amine, using a chiral catalyst to control the stereochemistry. This approach is often more atom-economical than traditional methods.

Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective alternative for the synthesis of these compounds. Enzymes can operate under mild conditions and often provide excellent enantioselectivity.

Flow Chemistry: Continuous flow reactors are being explored to improve the safety, efficiency, and scalability of the synthesis of key intermediates.

These methodologies represent a significant step forward in making these valuable chiral building blocks more accessible to the wider scientific community.

Advancements in Catalytic Applications and Ligand Design

This compound serves as a valuable precursor for the development of novel chiral ligands for asymmetric catalysis. The amino alcohol functionality can be readily modified to create bidentate or tridentate ligands that can coordinate with various metal centers.

Recent advancements have focused on:

Modular Ligand Synthesis: Designing ligands where the furan moiety, the stereocenter, and the coordinating groups can be easily varied to fine-tune the catalyst's activity and selectivity for a specific transformation.

Supramolecular Catalysis: Incorporating the furan-containing amino alcohol scaffold into larger supramolecular assemblies to create catalyst systems with enhanced properties.

The table below summarizes some of the catalytic applications being explored with ligands derived from similar chiral amino alcohols.

| Catalyst Type | Metal Center | Application |

| Chiral Ligand | Ruthenium | Asymmetric Hydrogenation |

| Chiral Ligand | Rhodium | Asymmetric Hydroformylation |

| Chiral Ligand | Palladium | Asymmetric Allylic Alkylation |

This table is illustrative of the types of applications for which ligands derived from this compound could be designed.

Prospects for Further Derivatization and Scaffold Expansion

The furan ring in this compound is ripe for further chemical modification, offering numerous possibilities for creating a diverse library of compounds. The amino and hydroxyl groups also provide convenient handles for derivatization.

Future research is likely to focus on:

Diels-Alder Reactions: Utilizing the furan as a diene to construct complex polycyclic scaffolds.

Ring-Opening and Rearrangement: Transforming the furan ring into other heterocyclic systems or acyclic structures with high stereochemical control.

Functionalization of the Methyl Group: Introducing additional functional groups onto the methyl substituent to create more complex derivatives.

These strategies will expand the chemical space accessible from this versatile building block.

Integration of Advanced Computational and Mechanistic Studies

To accelerate the development of new catalysts and synthetic routes, advanced computational tools are being increasingly integrated into research workflows. Density Functional Theory (DFT) calculations can be used to:

Predict the stereochemical outcome of reactions.

Elucidate reaction mechanisms.

Design new ligands with improved catalytic performance.

By combining computational modeling with experimental work, researchers can gain a deeper understanding of the factors that govern the reactivity and selectivity of systems involving this compound and its derivatives.

Potential for Broader Applications in Complex Molecule Synthesis and Chemical Biology

The unique properties of the furan nucleus and the chirality of the amino alcohol make this compound a promising building block for the synthesis of complex natural products and novel pharmaceuticals. Its potential applications extend to:

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The furan ring is a common motif in many biologically active compounds.

Chemical Biology: For the synthesis of molecular probes and tools to study biological processes.

The continued exploration of this and related chiral furan-containing amino alcohols is expected to lead to significant advancements in these and other areas of chemical science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol?

- Methodological Answer : The synthesis can leverage stereoselective approaches, such as chiral epoxide ring-opening with amines, to ensure the desired (R)-configuration. Key reagents include oxidizing agents (e.g., potassium permanganate) for hydroxyl group oxidation and reducing agents (e.g., lithium aluminum hydride) for intermediate reduction. Temperature control (e.g., 0–25°C) and solvent selection (e.g., tetrahydrofuran) are critical for yield optimization. Continuous flow reactors may enhance efficiency in scaling up .

Q. How can researchers characterize the stereochemical purity of this compound?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection. Complementary techniques include X-ray crystallography for absolute configuration determination and NMR spectroscopy (e.g., -NMR if fluorinated analogs are synthesized). Compare optical rotation values with literature data for validation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., acetylcholinesterase or kinase assays) to probe interactions with catalytic sites. Use surface plasmon resonance (SPR) to measure binding kinetics with target proteins. For cellular activity, employ viability assays (MTT or resazurin) in disease-relevant cell lines, noting dose-response relationships .

Advanced Research Questions

Q. How does the 5-methylfuran substituent influence the compound’s reactivity and biological interactions compared to other aryl groups?

- Methodological Answer : The methyl group on the furan ring enhances electron density, affecting nucleophilic substitution rates (e.g., slower reactivity vs. brominated analogs). In biological systems, the furan’s π-π stacking potential may improve binding to aromatic residues in enzymes. Compare with phenyl or thienyl analogs using molecular docking and free-energy perturbation simulations .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

- Methodological Answer : Perform meta-analysis of datasets to identify outliers. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out assay-specific artifacts. For divergent enzyme inhibition results, test under uniform conditions (pH, ionic strength) and analyze via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Apply QSAR models to predict logP and solubility based on substituent effects (e.g., trifluoromethyl groups reduce solubility but enhance metabolic stability). Use molecular dynamics (MD) simulations to assess blood-brain barrier penetration. Synthesize derivatives with targeted modifications (e.g., replacing methylfuran with fluorinated phenyl groups) and validate in vitro/in vivo .

Comparative Analysis and Structural Analogues

Q. What functional group modifications significantly alter the compound’s pharmacological profile?

- Methodological Answer :

-

Amino group : Acylation (e.g., acetyl or benzoyl derivatives) reduces polarity, enhancing membrane permeability.

-

Hydroxyl group : Etherification (e.g., methoxy or benzyloxy) decreases hydrogen-bonding capacity, affecting target engagement.

-

Furan ring : Bromination at the 5-position increases electrophilicity, enabling cross-coupling reactions for library diversification .

Analog Key Modification Biological Impact (R)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-ol Bromo/fluoro substitution Enhanced receptor binding affinity (2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol Trifluoromethyl group Improved metabolic stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.